molecular formula C20H23NO4 B2413544 2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide CAS No. 2034346-42-2

2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Cat. No.: B2413544
CAS No.: 2034346-42-2
M. Wt: 341.407
InChI Key: GGODFLPRMWDDJG-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes methoxy groups and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethoxybenzoic acid and 2-methoxy-2,3-dihydro-1H-indene.

    Formation of Benzamide: The 2,6-dimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. This intermediate is then reacted with 2-methoxy-2,3-dihydro-1H-indene in the presence of a base like triethylamine to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to reduce reaction times and improve yields.

    Automation: Integrating automated systems for precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen atoms or other electrophiles.

Scientific Research Applications

2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: Studied for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism by which 2,6-dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide exerts its effects involves:

    Molecular Targets: Binding to specific receptors or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways related to inflammation and pain, potentially involving cyclooxygenase (COX) enzymes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzamide: Lacks the indene moiety, resulting in different biological activity.

    N-(2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: Similar structure but without the methoxy groups on the benzene ring.

Uniqueness

2,6-Dimethoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is unique due to the presence of both methoxy groups and the indene moiety, which confer distinct electronic and steric properties, enhancing its potential as a versatile compound in various applications.

Properties

IUPAC Name

2,6-dimethoxy-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-23-16-9-6-10-17(24-2)18(16)19(22)21-13-20(25-3)11-14-7-4-5-8-15(14)12-20/h4-10H,11-13H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGODFLPRMWDDJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2(CC3=CC=CC=C3C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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